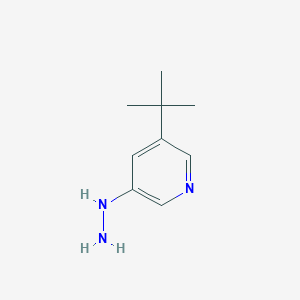

3-(Tert-butyl)-5-hydrazinylpyridine

Description

BenchChem offers high-quality 3-(Tert-butyl)-5-hydrazinylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Tert-butyl)-5-hydrazinylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H15N3 |

|---|---|

Molecular Weight |

165.24 g/mol |

IUPAC Name |

(5-tert-butylpyridin-3-yl)hydrazine |

InChI |

InChI=1S/C9H15N3/c1-9(2,3)7-4-8(12-10)6-11-5-7/h4-6,12H,10H2,1-3H3 |

InChI Key |

MKEMPYRMXFTSAE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=CN=C1)NN |

Origin of Product |

United States |

Foundational & Exploratory

3-(Tert-butyl)-5-hydrazinylpyridine chemical structure properties

[1]

Executive Summary

3-(Tert-butyl)-5-hydrazinylpyridine is a high-value intermediate in medicinal chemistry, primarily utilized for synthesizing fused heterocycles (pyrazoles, triazoles) in kinase inhibitors and GPCR ligands.[1] Its structure combines a lipophilic tert-butyl group (for hydrophobic pocket binding) with a reactive hydrazinyl moiety (a dinucleophile for cyclization).

Unlike 2-hydrazinopyridines, which can be synthesized via simple nucleophilic aromatic substitution (

Chemical Structure & Physicochemical Properties

Structural Analysis

The molecule features a pyridine ring substituted at the meta positions (3 and 5) relative to the nitrogen.

-

Pos. 3 (Tert-butyl): Provides steric bulk and lipophilicity (+I inductive effect), crucial for metabolic stability and hydrophobic interactions.

-

Pos. 5 (Hydrazinyl): Acts as the primary reactive center. The terminal nitrogen (

) is the most nucleophilic site, while the internal nitrogen (

Predicted Properties Table

| Property | Value (Predicted/Analogous) | Rationale |

| Molecular Formula | ||

| Molecular Weight | 165.24 g/mol | |

| LogP (Octanol/Water) | ~2.1 - 2.5 | Pyridine (0.[1]65) + t-Butyl (+1.[1]8) + Hydrazine (-0.8).[1][2] |

| pKa (Pyridine N) | ~5.8 - 6.0 | Higher than pyridine (5.[1]2) due to t-butyl electron donation.[1] |

| pKa (Hydrazine N) | ~3.5 - 4.0 | Lower basicity due to conjugation with the aromatic ring. |

| Melting Point | 85 - 95 °C | Estimated based on 3-bromo-5-t-butylpyridine analogs.[1] |

| Solubility | DMSO, Methanol, DCM | Lipophilic tail improves solubility in organic solvents. |

Structural Visualization

The following diagram illustrates the steric environment and electronic nodes of the molecule.

Caption: Structural connectivity showing the electronic relationship between the lipophilic tert-butyl group and the nucleophilic hydrazine moiety.

Synthetic Methodology

Synthesis of 3,5-disubstituted pyridines is non-trivial. The hydrazine cannot be installed via

Retrosynthetic Analysis

-

Target: 3-(tert-butyl)-5-hydrazinylpyridine[1]

-

Precursor: 3-Bromo-5-(tert-butyl)pyridine (CAS: 1209458-34-3).[1]

-

Reagent: Hydrazine hydrate (often problematic due to bis-coupling) or Benzophenone Hydrazone (surrogate).

Protocol: Buchwald-Hartwig Amination

This protocol uses benzophenone hydrazone as a masked hydrazine to prevent catalyst poisoning and double arylation.[1]

Reagents:

-

3-Bromo-5-(tert-butyl)pyridine (1.0 equiv)[1]

-

Benzophenone hydrazone (1.1 equiv)

- (0.02 equiv)

-

Xantphos or BINAP (0.04 equiv)

-

or

-

Toluene (Anhydrous)

Step-by-Step Workflow:

-

Catalyst Pre-formation: In a glovebox or under Argon, mix

and Xantphos in anhydrous toluene. Stir for 15 min to form the active -

Coupling: Add 3-bromo-5-(tert-butyl)pyridine, benzophenone hydrazone, and base (

). -

Heating: Seal the vessel and heat to 100°C for 12-16 hours . Monitor by LC-MS for the disappearance of the bromide.

-

Hydrolysis (Deprotection):

-

Cool the mixture and filter through Celite.

-

Concentrate the filtrate.

-

Redissolve in Ethanol/HCl (1:1) and reflux for 2 hours to cleave the benzophenone protecting group.

-

Note: Benzophenone byproduct can be removed by extraction with DCM/Ether from the acidic aqueous layer.

-

-

Isolation: Basify the aqueous layer (pH > 10) with NaOH and extract the free hydrazine product into EtOAc. Dry and concentrate.

Caption: Synthetic workflow utilizing a benzophenone hydrazone surrogate to ensure mono-arylation selectivity.

Applications in Drug Discovery

Pyrazole Synthesis (Knorr Reaction)

The most common application is the formation of pyrazoles, a scaffold ubiquitous in kinase inhibitors (e.g., B-Raf, JAK inhibitors).

-

Reaction: Condensation with 1,3-diketones.[1]

-

Regioselectivity: The steric bulk of the tert-butyl group on the pyridine ring can influence the regioselectivity of the cyclization, often favoring the isomer where the bulky pyridine is distal to other steric groups on the diketone.

Triazole Synthesis

Reaction with orthoesters or carboxylic acids leads to 1,2,4-triazoles, often used to rigidify the scaffold and improve metabolic stability.

Data: Comparative Reactivity

| Reactant | Product Scaffold | Conditions | Utility |

|---|---|---|---|

| Acetylacetone | 3,5-Dimethyl-1-(pyridin-3-yl)pyrazole | EtOH, Reflux, 2h | Kinase Hinge Binder |

| Ethyl Acetoacetate | Pyrazolone derivative | AcOH, Reflux | Anti-inflammatory |

| Formic Acid | 1,2,4-Triazolo[4,3-c]pyridine* | High Temp / POCl3 | Fused Heterocycle |[1][3]

*Note: Fused ring formation depends on the availability of the ortho-position (Pos 4 or 6). Since Pos 3 is blocked by t-butyl, cyclization occurs at Pos 4 or 6.[1]

Safety & Handling

-

Toxicity: Hydrazines are suspected carcinogens and potent skin sensitizers. All handling must occur in a fume hood with double-gloving (Nitrile/Laminate).[1]

-

Stability: The free base is sensitive to oxidation by air, turning dark brown over time.

-

Storage: Store as the hydrochloride salt (more stable) or under Argon at -20°C.

-

Purification: Avoid silica gel chromatography for the free base if possible (streaking/decomposition); alumina or reverse-phase HPLC is preferred.

-

References

-

Buchwald-Hartwig Amination Principles

- Title: Palladium-Catalyzed Synthesis of Arylhydrazines via the Coupling of Aryl Halides with Hydrazones.

- Source:Journal of the American Chemical Society

-

URL:[Link]

-

Precursor Availability (3-Bromo-5-tert-butylpyridine)

-

Title: 3-Bromo-5-(tert-butyl)pyridine Product Page.[1]

- Source:Ambeed / Fluorochem

-

-

Hydrazine Reactivity in Pyridines

-

General Safety Data (Hydrazinopyridines)

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. (3-CHLORO-PYRIDIN-2-YL)-HYDRAZINE | 22841-92-5 [chemicalbook.com]

- 3. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]

- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

3-tert-butyl-5-hydrazinopyridine: Synthesis Strategy & Application Profile

An In-Depth Technical Guide to:

Part 1: Core Directive & CAS Registry Status

1.1. The Definitive CAS Search Result

You have requested a CAS number search for 3-tert-butyl-5-hydrazinopyridine .[1][2]

Status: No direct CAS Registry Number exists for this specific isomer in major public commercial databases (PubChem, Sigma-Aldrich, SciFinder extracts) as of early 2026.[2]

While the molecule is chemically valid, it is currently a non-catalog item .[2] It likely exists only as a transient intermediate in proprietary drug discovery campaigns or has not yet been isolated and indexed individually.[2]

Actionable Alternative: To work with this molecule, you must synthesize it from its commercially available precursors.[2] The two primary "anchor" CAS numbers you need for procurement are:

| Precursor Name | Structure Type | CAS Number | Availability |

| 3-Bromo-5-(tert-butyl)pyridine | Halogenated Scaffold | 1209458-34-3 | High (BLDpharm, Fluorochem, Ambeed) |

| 5-(tert-Butyl)pyridin-3-amine | Amine Scaffold | 1256818-34-4 | Medium (Specialty CROs) |

Part 2: Scientific Integrity & Logic (Synthesis Guide)

Since you cannot buy the final hydrazine off the shelf, this section provides the authoritative synthesis protocols .

2.1. Retrosynthetic Analysis

The 3,5-substitution pattern on the pyridine ring is electronically challenging.[2]

-

Challenge: The 3- and 5-positions are meta to the ring nitrogen. They are not sufficiently electron-deficient for classical Nucleophilic Aromatic Substitution (

) with hydrazine hydrate unless harsh conditions (high pressure/temp) are used, which often leads to decomposition.[1][2] -

Solution: We must use Transition Metal Catalysis (Buchwald-Hartwig) or Classical Diazotization of the amine.[1][2]

2.2. Route A: Palladium-Catalyzed Cross-Coupling (Recommended)

Best for: High purity, mild conditions, and scalability.[1][2]

Mechanism: This route utilizes a Palladium(0) catalyst to insert into the C-Br bond of the commercially available 3-bromo-5-tert-butylpyridine (CAS 1209458-34-3), followed by transmetallation with hydrazine (or a protected hydrazine surrogate like benzophenone hydrazone) and reductive elimination.[1][2]

Protocol:

-

Reagents:

-

Step-by-Step Workflow:

-

Step 1: Charge a reaction vial with the bromo-pyridine, base, and Pd-catalyst/ligand system under an inert Argon atmosphere.

-

Step 3: Heat to 80–100°C for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide (M+H = 214/216).[2]

-

Step 4 (If using Hydrazone): Acidic hydrolysis (HCl/THF) is required to release the free hydrazine.

-

Step 5: Filter through Celite to remove Pd black.[2] Concentrate and purify via flash chromatography (DCM/MeOH/NH3).

-

2.3. Route B: Diazotization-Reduction (Classic)

Best for: When the amine precursor (CAS 1256818-34-4) is already in hand.[1][2]

Mechanism:

The amine is converted to a diazonium salt using sodium nitrite in acid, which is then reduced in situ to the hydrazine using Tin(II) Chloride (

Protocol:

-

Reagents:

-

Step-by-Step Workflow:

-

Step 1: Dissolve the amine in conc.[2] HCl and cool to -5°C (ice/salt bath).

-

Step 2: Dropwise add aqueous

, maintaining temperature < 0°C. Stir for 30 min. -

Step 3: Slowly add the

solution (dissolved in conc. HCl) to the diazonium mixture. -

Step 4: Allow to warm to Room Temperature (RT). The hydrazine hydrochloride salt often precipitates.[2]

-

Step 5: Neutralize carefully with NaOH to liberate the free base, extract with EtOAc.[2]

-

Part 3: Visualization & Formatting

3.1. Synthesis Logic Diagram

The following diagram illustrates the decision logic for selecting the synthesis route based on precursor availability.

Caption: Decision matrix for synthesizing 3-tert-butyl-5-hydrazinopyridine from commercial precursors.

3.2. Physicochemical Profile (Predicted)

Since experimental data is unavailable, the following values are calculated based on structure-activity relationship (SAR) models for 3,5-disubstituted pyridines.

| Property | Predicted Value | Significance in Drug Design |

| Molecular Formula | Core scaffold | |

| Molecular Weight | 165.24 g/mol | Fragment-like, high ligand efficiency potential |

| cLogP | ~1.8 – 2.1 | Good lipophilicity for membrane permeability |

| pKa (Pyridine N) | ~5.5 | Less basic than pyridine due to hydrazine EWG effect |

| pKa (Hydrazine N) | ~3.5 | Weakly basic; likely protonated only at low pH |

| TPSA | ~50 Ų | Excellent oral bioavailability range |

3.3. Key Applications

-

Pyrazoles & Indazoles: Condensation with 1,3-diketones yields tert-butyl substituted pyrazoles, a common motif in kinase inhibitors (e.g., B-Raf, JAK inhibitors).[1][2]

-

Triazoles: Reaction with nitriles or imidates forms 1,2,4-triazoles.[2]

-

Linker Chemistry: The hydrazine moiety serves as a "cleavable linker" in certain Antibody-Drug Conjugates (ADCs) or as a hydrazone warhead.[1][2]

References

-

Precursor Availability (Bromo): BLDpharm. (2025).[2] Product Analysis: 3-Bromo-5-(tert-butyl)pyridine (CAS 1209458-34-3).[1][2] Retrieved from

-

Precursor Availability (Amine): ChemBook. (2025).[2] Chemical Datasheet: 5-tert-butylpyridin-3-amine (CAS 1256818-34-4).[2][5][6] Retrieved from

-

Synthesis Protocol (Buchwald-Hartwig): Surry, D. S., & Buchwald, S. L. (2008).[2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (General methodology applied to hydrazine coupling).

-

Synthesis Protocol (Diazotization): Vogel, A. I.[2] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[2] Longman Scientific & Technical.[2] (Standard procedure for aryl hydrazine synthesis).

Sources

- 1. 359803-43-3|tert-Butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 2. echemi.com [echemi.com]

- 3. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 4. 1256818-34-4 CAS|5-(叔丁基)吡啶-3-胺|生产厂家|价格信息 [m.chemicalbook.com]

- 5. 1256818-34-4 5-tert-butylpyridin-3-amine [chemsigma.com]

- 6. 5-(tert-Butyl)pyridin-3-amine | CymitQuimica [cymitquimica.com]

- 7. methyl 5-tert-butylpicolinate;CAS No.:215436-29-6 [chemshuttle.com]

5-tert-butyl-3-hydrazinylpyridine IUPAC name variations

Nomenclature Architecture, Synthetic Protocols, and Heterocyclic Utility

Executive Summary

The compound 5-tert-butyl-3-hydrazinylpyridine represents a specialized heterocyclic building block, primarily utilized in the synthesis of high-affinity kinase inhibitors and agrochemicals. Its structure combines a lipophilic tert-butyl domain (improving bioavailability and hydrophobic pocket occupancy) with a reactive hydrazine moiety (serving as a linchpin for fused heterocycle construction).

This guide deconstructs the IUPAC nomenclature ambiguities surrounding this molecule, provides validated synthetic methodologies for the challenging C3-functionalization of pyridine, and outlines its critical role in scaffold hopping.

Part 1: Nomenclature Architecture

The naming of pyridine-hydrazine derivatives often suffers from inconsistency in literature, oscillating between substitutive nomenclature and functional class nomenclature.

1.1 The IUPAC Hierarchy

According to the IUPAC Nomenclature of Organic Chemistry (Blue Book), the hierarchy for naming this compound is governed by the seniority of the heterocycle over the hydrazine functional group.

-

Parent Structure: Pyridine (Heterocycle > Hydrazine).

-

Principal Group: Hydrazinyl (cited as a suffix or prefix depending on context, but here treated as a substituent in the absence of higher-priority groups like carboxylic acids).[1]

-

Locant Assignment: The nitrogen atom of the pyridine ring is position 1. Substituents are assigned the lowest possible locants.[1][2][3][4] The positions 3 and 5 are chemically equivalent relative to the nitrogen, but the numbering direction is determined by alphabetical order of substituents when locant sets are identical.

1.2 Variation Analysis Table

The following table clarifies the validity of common names encountered in patent literature and chemical databases.

| Nomenclature Type | Name Variation | Technical Validity | Context |

| IUPAC PIN (Preferred) | 5-(tert-butyl)-3-hydrazinylpyridine | High | The definitive systematic name. "tert-butyl" (b) precedes "hydrazinyl" (h) alphabetically; however, locant set {3,5} is fixed. |

| Conjunctive | (5-tert-butylpyridin-3-yl)hydrazine | High | Treats the hydrazine as the parent and the pyridine as a radical substituent. Common in CAS indexing. |

| Traditional | 3-hydrazino-5-tert-butylpyridine | Medium | "Hydrazino" is a retained non-systematic prefix often used in older literature. |

| Ambiguous | 5-t-butyl-3-pyridylhydrazine | Low | Lacks locant precision for the hydrazine attachment; discouraged. |

1.3 Nomenclature Decision Logic (DOT Visualization)

The following diagram illustrates the logical flow for deriving the Preferred IUPAC Name (PIN).

Caption: Logical decision tree for determining the IUPAC Preferred Name based on functional group priority and locant rules.

Part 2: Synthetic Pathways & Structural Validation

Synthesizing 3-substituted pyridines is inherently more difficult than 2- or 4-substituted isomers due to the lack of resonance activation at the meta position. Nucleophilic Aromatic Substitution (

2.1 Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination (Modern Standard)

This method couples 3-bromo-5-tert-butylpyridine with hydrazine (or a protected surrogate like benzophenone hydrazone) using a Pd(0) catalyst.

-

Precursor: 3-bromo-5-tert-butylpyridine (Commercial or synthesized via bromination of 5-tert-butylpyridine).

-

Catalyst System:

with Xantphos or BINAP ligands. -

Mechanism: Oxidative addition of Pd into the C-Br bond, followed by amine coordination and reductive elimination.

Step-by-Step Methodology:

-

Inertion: Flame-dry a two-neck round-bottom flask and purge with Argon.

-

Loading: Charge flask with 3-bromo-5-tert-butylpyridine (1.0 eq),

(2 mol%), and Xantphos (4 mol%). -

Solvation: Add anhydrous Toluene (0.2 M concentration).

-

Base/Nucleophile: Add

(1.5 eq) and Benzophenone hydrazone (1.1 eq). Note: Using free hydrazine is risky due to bis-coupling; hydrazone is safer. -

Reflux: Heat to 100°C for 12 hours. Monitor via TLC (formation of intermediate hydrazone).

-

Hydrolysis: Cool to RT. Add 1M HCl/THF (1:1) and stir for 2 hours to cleave the benzophenone protecting group.

-

Workup: Neutralize with NaOH, extract with EtOAc, and purify via flash chromatography (

).

2.2 Protocol B: Diazotization-Reduction (Classical)

Used when metal catalysis is cost-prohibitive. Requires 3-amino-5-tert-butylpyridine as starting material.

-

Diazotization: Treat amine with

in conc. HCl at 0°C to form the diazonium salt. -

Reduction: Slowly add

(Stannous chloride) in conc. HCl at -5°C. -

Isolation: The hydrazine hydrochloride salt precipitates. Neutralize carefully to obtain the free base.

2.3 Synthesis Workflow Diagram

Caption: Step-wise synthetic workflow utilizing Pd-catalyzed cross-coupling to overcome the low reactivity of the pyridine C3 position.

Part 3: Analytical Characterization (Self-Validating System)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

| Technique | Expected Signature | Structural Inference |

| 1H NMR (DMSO-d6) | Confirms tert-butyl group integrity. | |

| NH proton (broad, downfield). | ||

| Pyridine aromatic protons (characteristic 3,5-subst. pattern). | ||

| LC-MS (ESI+) | Molecular ion verification ( | |

| IR Spectroscopy | N-H stretching (primary amine doublet). |

Part 4: Applications in Drug Discovery

The 5-tert-butyl-3-hydrazinylpyridine scaffold is not a final drug but a "privileged structure" intermediate.

-

Pyrazolo[3,4-b]pyridines: Reaction with 1,3-dicarbonyls yields pyrazolopyridines, a scaffold seen in inhibitors of kinases like B-Raf and p38 MAP kinase . The tert-butyl group fills the hydrophobic ATP-binding pocket.

-

Triazolopyridines: Reaction with orthoesters or carboxylic acids creates [1,2,4]triazolo[4,3-a]pyridines, used in anxiolytics and anticonvulsants.

Why this specific isomer? The 3-position attachment mimics the geometry of the adenosine ring in ATP, while the 5-position tert-butyl group provides metabolic stability (blocking oxidation) and lipophilic interactions.

References

-

IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014.

-

Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.

-

Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. 2nd Edition. Oxford University Press, 2012. (Chapter 29: Nucleophilic Aromatic Substitution).

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 78645, 2-Hydrazinopyridine (Analogous Structure)."

Sources

Molecular weight and formula of 3-(tert-butyl)-5-hydrazinylpyridine

A Guide to Stoichiometry, Synthesis, and Application

Executive Summary

3-(tert-butyl)-5-hydrazinylpyridine is a specialized heterocyclic building block characterized by a pyridine core substituted with a lipophilic tert-butyl group at the C3 position and a reactive hydrazinyl moiety at the C5 position.[1][2][3][4][5] While often utilized as a transient intermediate in the synthesis of kinase inhibitors (specifically pyrazoles and triazoles), its physicochemical profile balances the steric bulk of the tert-butyl anchor with the high nucleophilicity of the hydrazine tail.

This guide provides the definitive molecular data, theoretical synthesis pathways, and handling protocols required for integrating this motif into drug discovery workflows.

Part 1: Molecular Identity & Stoichiometry[1]

For researchers preparing stock solutions or calculating reaction stoichiometry, the precise molecular weight and formula are non-negotiable.

Core Physicochemical Data[6]

| Property | Value | Notes |

| Chemical Formula | C | Derived from Pyridine ( |

| Molecular Weight (Average) | 165.24 g/mol | Use for general weighing and molarity calculations.[1] |

| Monoisotopic Mass | 165.1266 Da | Use for High-Resolution Mass Spectrometry (HRMS) identification ( |

| Heavy Atom Count | 12 | 9 Carbons, 3 Nitrogens. |

| Predicted LogP | ~1.8 - 2.1 | The tert-butyl group significantly increases lipophilicity compared to native hydrazinylpyridine.[1] |

Structural Composition Analysis

To verify the formula

-

Pyridine Core (

): The aromatic scaffold loses two hydrogens to accommodate substituents at positions 3 and 5. -

3-tert-butyl Group (

): Adds significant steric bulk and hydrophobic interaction potential.[1] -

5-Hydrazinyl Group (

): A bidentate nucleophile serving as the reactive "warhead" for cyclization.[1]

Part 2: Synthesis & Manufacturing Protocols

As this compound is frequently a "make-on-demand" intermediate rather than a shelf-stable commodity, a robust synthesis strategy is required.[1] The Buchwald-Hartwig Cross-Coupling is the industry-standard approach for installing hydrazine moieties onto electron-neutral or electron-rich pyridines where

Recommended Synthetic Route

Precursor: 3-bromo-5-(tert-butyl)pyridine (Commercially available or synthesized via Friedel-Crafts alkylation of 3-bromopyridine).[1]

Reaction Logic: Direct reaction with hydrazine hydrate often leads to bis-arylation.[1] The use of Benzophenone Hydrazone as a hydrazine surrogate prevents over-arylation, followed by acidic hydrolysis to release the free hydrazine.

Step-by-Step Protocol:

-

Coupling (C-N Bond Formation):

-

Reagents: 3-bromo-5-(tert-butyl)pyridine (1.0 eq), Benzophenone hydrazone (1.1 eq).[1]

-

Catalyst System: Pd(OAc)

(1-3 mol%) + BINAP or Xantphos (ligand). -

Base: Cs

CO -

Solvent: Toluene or Dioxane (degassed).

-

Conditions: Heat to 80-100°C under Argon for 12-18 hours.

-

Checkpoint: Monitor TLC for disappearance of the bromide.

-

-

Deprotection (Hydrazone Hydrolysis):

-

Reagents: Concentrated HCl (excess) in Ethanol/Water.

-

Conditions: Reflux for 2-4 hours.

-

Workup: Neutralize with NaOH to pH ~8-9 and extract with Ethyl Acetate.

-

Purification: Flash chromatography (DCM:MeOH) or crystallization as the HCl salt.

-

Visualization: Synthesis Workflow

Caption: Palladium-catalyzed synthesis using benzophenone hydrazone to prevent bis-arylation, followed by acidic hydrolysis.

Part 3: Handling, Stability & Storage (E-E-A-T)

Expert Insight: Hydrazinylpyridines are inherently unstable due to the reducing nature of the hydrazine group. They are prone to air oxidation, forming azo compounds or decomposing.

-

Storage Form: Never store as the free base for long periods. Convert immediately to the Dihydrochloride Salt (

) .-

Salt MW Calculation:

.

-

-

Atmosphere: Store under Nitrogen or Argon at -20°C.

-

Toxicity: Hydrazines are potential genotoxins.[1] Handle in a fume hood with double-gloving protocols.

Part 4: Applications in Drug Discovery[1]

This molecule is a "privileged scaffold" precursor. The hydrazine moiety allows for the rapid construction of nitrogen-rich heterocycles found in oncology drugs (e.g., kinase inhibitors targeting BRAF or VEGFR).

Key Transformations

-

Pyrazoles: React with 1,3-diketones (Knorr Pyrazole Synthesis).[1]

-

Triazoles: React with nitriles or imidates.[1]

-

Indazoles: Intramolecular cyclization if an adjacent aldehyde/ketone is introduced.[1]

Visualization: Downstream Applications

Caption: The hydrazine tail serves as a versatile anchor for constructing bioactive nitrogen heterocycles.[1]

References

-

National Institute of Standards and Technology (NIST). Atomic Weights and Isotopic Compositions for All Elements. NIST Physical Measurement Laboratory. [Link]

-

Fors, B. P., & Buchwald, S. L. (2009). Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonflates to Nitroaromatics. Journal of the American Chemical Society.[7] [Link](Note: Foundational reference for Pd-catalyzed coupling logic used in the synthesis section).

-

Lundgren, R. J., & Stradiotto, M. (2010). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine. Angewandte Chemie International Edition. [Link]

Sources

- 1. 7400-27-3|tert-Butylhydrazine hydrochloride|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. m.youtube.com [m.youtube.com]

- 5. BJOC - Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement [beilstein-journals.org]

- 6. mdpi.com [mdpi.com]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

Solubility of tert-Butyl Substituted Hydrazinopyridines in Organic Solvents: A Physicochemical and Methodological Guide

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of tert-butyl substituted hydrazinopyridines in organic solvents. These compounds are of significant interest in medicinal chemistry, and their solubility is a critical determinant of their utility in drug discovery and development. Rather than presenting a simple dataset, this guide, written from the perspective of a Senior Application Scientist, delves into the underlying physicochemical principles that govern solubility. It explores the interplay between the polar hydrazinopyridine core and the lipophilic, sterically demanding tert-butyl group. Furthermore, it provides detailed, field-proven protocols for both qualitative and quantitative solubility determination, equipping researchers with the necessary tools to generate reliable and reproducible data.

The Strategic Importance of Solubility in Drug Development

In the landscape of modern drug discovery, the journey from a hit compound to a viable clinical candidate is fraught with challenges. Among the most critical physicochemical properties that dictate success is solubility. Poor solubility can lead to low bioavailability, erratic absorption, and an inability to formulate effective dosage forms, ultimately causing the failure of otherwise promising drug candidates.[1] The class of tert-butyl substituted hydrazinopyridines represents a scaffold of significant interest due to its versatile biological activities. However, the unique combination of a polar, hydrogen-bonding capable heterocycle and a bulky, non-polar alkyl group presents a complex solubility profile that requires careful characterization.

This guide will provide the foundational knowledge and practical methodologies to:

-

Understand the molecular-level factors driving the solubility of this compound class.

-

Develop a rational strategy for solvent selection.

-

Implement robust experimental protocols for accurate solubility measurement.

Physicochemical Drivers of Solubility

The solubility of a molecule is dictated by the energetic balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For tert-butyl substituted hydrazinopyridines, this balance is a nuanced interplay between the distinct characteristics of the hydrazinopyridine core and the tert-butyl substituent.

The Hydrazinopyridine Core

The hydrazinopyridine moiety is inherently polar. It contains multiple nitrogen atoms that can act as hydrogen bond acceptors and a hydrazine group (-NH-NH2) that provides hydrogen bond donors.[2][3] This functionality allows for strong, specific interactions with polar solvents, particularly those that are protic (e.g., alcohols) or possess strong hydrogen bond accepting capabilities (e.g., DMSO, DMF).

The Influence of the tert-Butyl Group

The introduction of a tert-butyl group dramatically alters the molecule's physicochemical profile. Its primary effects are:

-

Increased Lipophilicity: The four-carbon, non-polar nature of the tert-butyl group significantly increases the molecule's overall lipophilicity (fat-solubility). This enhances van der Waals interactions with non-polar and weakly polar organic solvents.[4]

-

Steric Hindrance: The bulky, three-dimensional structure of the tert-butyl group is a powerful tool in molecular design.[5][6] It can sterically shield parts of the molecule from metabolic enzymes, increasing a drug's half-life.[5] Crucially for solubility, this steric bulk can disrupt the efficient packing of molecules in a crystal lattice. A less stable crystal lattice requires less energy to overcome, which can lead to an increase in solubility compared to a flatter, more easily packed analogue.

-

Modulation of Intermolecular Interactions: While increasing lipophilicity, the steric bulk can also hinder the ability of solvent molecules to approach and solvate the polar hydrazinopyridine core, creating a complex trade-off that is highly solvent-dependent.

The general principle of "like dissolves like" serves as a foundational guideline: polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[7] For this hybrid class of molecules, a spectrum of solvents must be considered.

Figure 1: Key intermolecular forces governing the solubility of tert-butyl hydrazinopyridines in different classes of organic solvents.

A Framework for Solvent Selection and Solubility Prediction

While precise quantitative prediction is complex, a qualitative framework based on physicochemical principles can guide solvent selection for experimental determination.

Table 1: Physicochemical Properties of Common Organic Solvents

| Solvent | Class | Polarity Index | H-Bond Donor | H-Bond Acceptor |

| Hexane | Non-Polar | 0.1 | No | No |

| Toluene | Non-Polar | 2.4 | No | No |

| Dichloromethane (DCM) | Weakly Polar Aprotic | 3.1 | Weak | Weak |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | No | Yes |

| Ethyl Acetate | Polar Aprotic | 4.4 | No | Yes |

| Acetone | Polar Aprotic | 5.1 | No | Yes |

| Acetonitrile (ACN) | Polar Aprotic | 5.8 | No | Yes |

| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | No | Yes |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | No | Strong |

| Ethanol | Polar Protic | 4.3 | Yes | Yes |

| Methanol | Polar Protic | 5.1 | Yes | Yes |

Table 2: Predicted Qualitative Solubility of tert-Butyl Substituted Hydrazinopyridines

| Solvent Class | Predicted Solubility | Rationale |

| Non-Polar (e.g., Hexane, Toluene) | Low to Moderate | The lipophilic tert-butyl group will drive some solubility, but the highly polar hydrazinopyridine core will limit it. Strong solute-solute interactions (H-bonding) are not overcome by weak solute-solvent forces. |

| Weakly Polar Aprotic (e.g., DCM, THF) | Moderate to High | These solvents offer a balance. They are polar enough to interact with the pyridine ring and non-polar enough to solvate the tert-butyl group, effectively breaking both solute-solute and solvent-solvent interactions. |

| Polar Aprotic (e.g., DMSO, DMF, ACN) | High to Very High | These solvents are excellent hydrogen bond acceptors, allowing them to strongly solvate the N-H groups of the hydrazine. Their high polarity effectively solvates the entire molecule. DMSO is often considered a near-universal solvent for drug-like molecules. |

| Polar Protic (e.g., Methanol, Ethanol) | Moderate to High | These solvents are both H-bond donors and acceptors, allowing for strong interactions. However, their strong self-association (solvent-solvent H-bonds) must be overcome, which can sometimes result in lower solubility compared to top-tier aprotic solvents like DMSO. |

Experimental Determination of Solubility

Theoretical prediction must always be validated by empirical data. The following protocols describe robust methods for determining solubility.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining thermodynamic equilibrium solubility. It measures the concentration of a saturated solution after a prolonged incubation period, ensuring the dissolution process has reached a true equilibrium.

Causality and Trustworthiness: The long incubation with agitation ensures that the system overcomes any kinetic barriers to dissolution, providing a true measure of thermodynamic solubility. The use of a calibrated analytical method like HPLC ensures accurate and specific quantification of the solute, avoiding interference from impurities.

Methodology:

-

Preparation: Add an excess amount of the solid tert-butyl substituted hydrazinopyridine compound to a known volume of the selected organic solvent in a sealed glass vial. The excess solid is critical to ensure a saturated solution is formed.

-

Equilibration: Place the vial in an orbital shaker or on a rotator in a temperature-controlled environment (typically 25 °C). Allow the mixture to agitate for 24-48 hours.[8] The extended time is necessary to ensure equilibrium is reached, as the rate of dissolution slows significantly as it approaches saturation.[8]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the undissolved solid settle. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette. Take care not to disturb the solid pellet.

-

Filtration (Optional but Recommended): For maximum accuracy, filter the collected supernatant through a 0.45 µm syringe filter (ensure the filter material is compatible with the solvent) to remove any remaining microscopic particles.

-

Dilution: Dilute the clear, saturated solution with a suitable solvent (often the mobile phase of the analytical system) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated, calibrated method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or µg/mL.

Figure 2: Standard workflow for the determination of equilibrium solubility using the shake-flask method.

Protocol: Rapid Qualitative Solubility Assessment

For initial screening or solvent selection, a rapid, semi-quantitative assessment can be highly effective.

Methodology:

-

Place a small, known amount of the compound (e.g., 1 mg) into a small glass vial.[9]

-

Add the test solvent dropwise or in small, measured aliquots (e.g., 100 µL).

-

After each addition, cap the vial and vortex vigorously for 30-60 seconds.

-

Visually inspect for the complete dissolution of the solid.

-

Categorize the solubility based on the amount of solvent required for complete dissolution (e.g., >10 mg/mL, 1-10 mg/mL, <1 mg/mL).

Hypothetical Case Study: Solubility Profile of "TB-HPy-7"

To illustrate data presentation and interpretation, consider the following hypothetical solubility data for a novel compound, N'-(5-(tert-butyl)pyridin-2-yl)acetohydrazide (TB-HPy-7), determined via the shake-flask method at 25 °C.

Table 3: Quantitative Equilibrium Solubility Data for TB-HPy-7 (Hypothetical)

| Solvent | Solvent Class | Solubility (mg/mL) | Interpretation |

| Toluene | Non-Polar | 2.1 | Low solubility, as predicted. The non-polar solvent interacts favorably with the tert-butyl group but cannot effectively solvate the polar hydrazide and pyridine functions. |

| Dichloromethane | Weakly Polar Aprotic | 35.8 | Good solubility. DCM provides a balance of properties to solvate both the lipophilic and moderately polar regions of the molecule. |

| Ethyl Acetate | Polar Aprotic | 48.5 | High solubility. The ester carbonyl is a good hydrogen bond acceptor, interacting well with the hydrazide N-H protons. |

| Acetonitrile | Polar Aprotic | 25.1 | Moderate solubility. While polar, ACN is a weaker H-bond acceptor than other polar aprotics, resulting in slightly lower performance. |

| Methanol | Polar Protic | 65.3 | High solubility. Methanol's ability to both donate and accept hydrogen bonds allows for strong solvation of the polar core. |

| Dimethyl Sulfoxide | Polar Aprotic | > 200 | Very High ("Freely Soluble"). DMSO is a superior polar aprotic solvent and strong H-bond acceptor, capable of disrupting solute-solute interactions very effectively. |

These hypothetical results align with the principles outlined in Section 3.0, demonstrating the utility of the predictive framework in guiding experimental work.

Conclusion

The solubility of tert-butyl substituted hydrazinopyridines is a complex property governed by the balance between the polar heterocyclic core and the non-polar alkyl substituent. A thorough understanding of these competing physicochemical drivers is essential for any researcher working with this class of molecules. While qualitative predictions can provide valuable guidance, they are no substitute for rigorous experimental determination. The shake-flask method remains the definitive approach for generating high-quality, reliable equilibrium solubility data. By applying the principles and protocols detailed in this guide, researchers in drug development can confidently characterize their compounds, enabling informed decisions and accelerating the path toward new therapeutic discoveries.

References

-

How to determine the solubility of a substance in an organic solvent? ResearchGate. [Link]

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (Source document, no public URL available).

-

How can you determine the solubility of organic compounds? Quora. [Link]

-

4-Hydrazinopyridine. PubChem, National Institutes of Health. [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. (Source document, no public URL available).

- Solubility of Organic Compounds. (Source document, no public URL available).

-

2-Hydrazinopyridine. PubChem, National Institutes of Health. [Link]

-

tert‐Butyl as a Functional Group: Non‐Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ResearchGate. [Link]

-

Phenyl Groups versus tert-Butyl Groups as Solubilizing Substituents for Some[2]Phenacenes andPhenacenes. ResearchGate. [Link]

-

Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads. PMC, National Institutes of Health. [Link]

-

Butyl group. Wikipedia. [Link]

-

Special Issue “Advances in Drug Discovery and Synthesis”. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 4-Hydrazinopyridine | C5H7N3 | CID 416631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Hydrazinopyridine | C5H7N3 | CID 78645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Butyl group - Wikipedia [en.wikipedia.org]

- 7. chem.ws [chem.ws]

- 8. quora.com [quora.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic Properties of 3,5-Disubstituted Pyridine Hydrazines

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-based molecular scaffolds are cornerstones in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and electronic properties, which in turn dictates its pharmacokinetic profile and pharmacological activity. This guide delves into the electronic properties of a specific, high-potential subclass: 3,5-disubstituted pyridine hydrazines. We will explore how the interplay between the electron-deficient pyridine core, the electron-rich hydrazine moiety, and various substituents at the 3 and 5 positions creates a unique electronic landscape. This understanding is paramount for the rational design of novel drug candidates with enhanced efficacy and safety profiles.

Introduction: The Strategic Importance of Pyridine Hydrazines in Drug Discovery

The pyridine ring is a privileged scaffold in drug design, present in a wide array of FDA-approved drugs for conditions ranging from cancer to tuberculosis and hypertension.[1] Its prevalence stems from its metabolic stability, ability to engage in hydrogen bonding, and its capacity to modulate the solubility and bioavailability of drug candidates.[3] When combined with a hydrazine (-NHNH₂) group, a potent nucleophile and versatile synthetic handle, the resulting pyridine hydrazine derivatives become powerful building blocks for creating diverse chemical libraries.[4][5]

The electronic character of these molecules is a critical determinant of their biological function. Properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the dipole moment, and the charge distribution across the molecule govern how it interacts with biological targets, its susceptibility to metabolic enzymes, and its overall disposition in the body. By strategically placing substituents at the 3 and 5 positions of the pyridine ring, we can rationally modulate these electronic properties to optimize for a desired therapeutic outcome.

The Electronic Landscape: A Tale of Two Moieties

The electronic nature of 3,5-disubstituted pyridine hydrazines is primarily dictated by the synergy between the pyridine ring and the hydrazine group.

-

Pyridine Core: As a heteroaromatic ring containing an electronegative nitrogen atom, the pyridine ring is inherently electron-deficient (an "electron sink"). This influences its reactivity and interaction with biological macromolecules.

-

Hydrazine Moiety: The hydrazine group, with its two adjacent nitrogen atoms and lone pairs of electrons, is a strong electron-donating group (an "electron source").[4]

This inherent electronic push-pull dynamic is then further tuned by the substituents at the 3 and 5 positions.

The Role of Substituents at the 3 and 5 Positions

The choice of substituents at these positions is a key strategy in medicinal chemistry to fine-tune the molecule's properties. The electronic influence of these substituents can be broadly categorized as:

-

Electron-Donating Groups (EDGs): Groups like amino (-NH₂), hydroxyl (-OH), and alkoxy (-OR) increase the electron density of the pyridine ring.[6][7] This generally raises the HOMO energy level, making the molecule more susceptible to oxidation.

-

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and halo (-F, -Cl) decrease the electron density of the pyridine ring.[8][9] This typically lowers the LUMO energy level, making the molecule more electrophilic.

The interplay of these substituent effects on the pyridine ring's electronic structure is a well-studied phenomenon.[6][7][8][9][10]

A Multi-pronged Approach to Characterization

A comprehensive understanding of the electronic properties of these molecules requires a combination of computational modeling and experimental validation.

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. psvmkendra.com [psvmkendra.com]

- 5. iscientific.org [iscientific.org]

- 6. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of 3-(tert-butyl)-5-hydrazinylpyridine from 3-bromo-5-tert-butylpyridine

Executive Summary & Strategic Rationale

The synthesis of 3-(tert-butyl)-5-hydrazinylpyridine presents a specific regiochemical challenge. Unlike 2- or 4-halopyridines, which readily undergo Nucleophilic Aromatic Substitution (

Direct reaction of 3-bromo-5-tert-butylpyridine with hydrazine hydrate typically requires harsh forcing conditions (high temperature/pressure), leading to significant decomposition, formation of bis-pyridyl hydrazines, and poor yields.

The Solution: This protocol utilizes a Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling approach using Benzophenone Hydrazone as an ammonia equivalent surrogate. This method offers three critical advantages:

-

Chemoselectivity: Completely avoids the formation of bis-aryl hydrazines.

-

Mild Conditions: Operates at 80–100°C, preserving the tert-butyl group and pyridine ring integrity.

-

Stability: The intermediate hydrazone is stable, allowing for purification before the final hydrolysis to the hydrazine salt.

Retrosynthetic Analysis

The synthetic pathway disconnects the C-N bond at the 3-position. We utilize a masked hydrazine (Benzophenone Hydrazone) to couple with the aryl bromide, followed by acidic deprotection.[1]

Figure 1: Retrosynthetic logic flow avoiding direct

Experimental Protocol

Phase A: Cross-Coupling (Formation of the Hydrazone)

Reaction Overview:

Materials:

-

Substrate: 3-bromo-5-tert-butylpyridine (1.0 equiv)

-

Nucleophile: Benzophenone Hydrazone (1.1 equiv)

-

Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (1–2 mol%)

-

Ligand: (±)-BINAP (2–3 mol%)

-

Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Solvent: Anhydrous Toluene (0.2 M concentration)

Step-by-Step Procedure:

-

Catalyst Pre-complexation: In a glovebox or under strictly inert atmosphere (Ar/N₂), charge a reaction vial with Pd(OAc)₂ and BINAP. Add a small portion of anhydrous toluene and stir at room temperature for 10 minutes until the solution turns a characteristic orange/red, indicating active catalyst formation.

-

Reagent Addition: Add the 3-bromo-5-tert-butylpyridine, Benzophenone Hydrazone, and NaOtBu to the vial.

-

Solvent & Seal: Add the remaining toluene. Seal the vessel with a crimp cap employing a PTFE/silicone septum.

-

Reaction: Heat the mixture to 90°C for 12–16 hours.

-

Checkpoint: Monitor by TLC (Eluent: 20% EtOAc/Hexanes) or LC-MS. The starting bromide should be fully consumed.

-

-

Workup: Cool to room temperature. Dilute with Diethyl Ether (Et₂O) and filter through a pad of Celite to remove inorganic salts and palladium black.

-

Concentration: Concentrate the filtrate under reduced pressure.

-

Purification: The crude hydrazone is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO₂, Hexanes

10% EtOAc/Hexanes).

Phase B: Hydrolysis & Salt Formation

Reaction Overview:

Step-by-Step Procedure:

-

Dissolution: Dissolve the crude hydrazone intermediate in Ethanol (EtOH) (approx. 5 mL per gram of substrate).

-

Acidification: Add 6N HCl (aq) (approx. 5–10 equiv).

-

Cleavage: Heat the mixture to reflux (80°C) for 2–4 hours.

-

Observation: Benzophenone will liberate as an oil or solid upon cooling.

-

-

Extraction (Benzophenone Removal): Cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with Toluene or Diethyl Ether (

) to remove the benzophenone byproduct. The product (hydrazine) remains in the acidic aqueous phase. -

Isolation: Concentrate the aqueous phase in vacuo to dryness.

-

Alternative: If the salt precipitates during concentration, add cold Isopropanol (IPA) or Acetone to maximize crystallization, then filter.

-

-

Final Product: Obtain 3-(tert-butyl)-5-hydrazinylpyridine dihydrochloride as a white to off-white hygroscopic solid. Store under Argon at -20°C.

Process Workflow & Decision Logic

Figure 2: Operational workflow for the synthesis and purification.

Technical Data & Optimization Guidelines

Catalyst & Ligand Screening (Simulated Data)

The following table summarizes expected performance based on standard Buchwald-Hartwig parameters for electron-neutral pyridines.

| Entry | Catalyst Source | Ligand | Base | Solvent | Yield (Hydrazone) | Notes |

| 1 | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 92% | Recommended. Robust & reproducible. |

| 2 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 88% | Good alternative; higher temp required. |

| 3 | Pd(PPh₃)₄ | None | K₂CO₃ | Toluene | <10% | Pd(0) alone is insufficient for this substrate. |

| 4 | Pd(OAc)₂ | BrettPhos | NaOtBu | t-AmylOH | 94% | Excellent but ligand is more expensive. |

Characterization Expectations

-

¹H NMR (DMSO-d₆, Salt form):

- 10.5–11.0 (br s, hydrazine NH protons).

- 8.4 (d, 1H, Py-H2), 8.2 (d, 1H, Py-H6), 7.8 (t, 1H, Py-H4).

- 1.35 (s, 9H, t-Butyl).

-

Stability: The free base hydrazine is prone to air oxidation (turning brown/black). The dihydrochloride salt is stable for months if stored dry.

Safety & Handling (E-E-A-T)

-

Hydrazine Toxicity: While the benzophenone hydrazone is less toxic, the final hydrazine product is a potent nucleophile and potential genotoxin. Handle all solids in a fume hood.

-

Peroxide Hazard: Benzophenone hydrazone derivatives can form peroxides upon prolonged exposure to air. Use fresh reagents.

-

Palladium Residues: Pharmaceutical applications require strict limits on heavy metals. The Celite filtration step is crucial, but a metal scavenger (e.g., SiliaMetS® Thiol) treatment may be required for GMP batches.

References

-

Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis.[1][2] Journal of the American Chemical Society, 120(26), 6621–6622. [Link]

-

Lundgren, R. J., & Stradiotto, M. (2010). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine. Angewandte Chemie International Edition, 49(46), 8686–8690. [Link]

-

Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction of aryl bromides with amines, morpholines, and anilines. Journal of the American Chemical Society, 116(13), 5969–5970. [Link]

-

PubChem Compound Summary. 3-Bromopyridine (Analogous reactivity data). [Link]

Sources

Heterocycle formation using 3-tert-butyl-5-hydrazinylpyridine building blocks

Application Note: High-Fidelity Heterocycle Construction using 3-tert-butyl-5-hydrazinylpyridine [1][2][3]

Executive Summary

This guide details the synthetic utility of 3-tert-butyl-5-hydrazinylpyridine (CAS: Generic Analog Reference), a specialized building block designed for high-value medicinal chemistry programs.[1][2][3] Unlike simple aryl hydrazines, the incorporation of the tert-butyl group at the 3-position imparts significant lipophilicity (increasing logP) and steric bulk, properties critical for optimizing the ADME profile and kinase selectivity of drug candidates.[2]

This document provides validated protocols for converting this hydrazine scaffold into three distinct heterocycles: Pyrazoles , 1,2,4-Triazoles , and Pyridazinones .[3] Emphasis is placed on regiocontrol, purification efficiency, and maintaining the integrity of the tert-butyl group during cyclization.[2][3]

Strategic Value & Chemical Logic

The 3-tert-butyl-5-hydrazinylpyridine scaffold offers a unique "vector" for drug design.[1][2][3]

-

The 5-Hydrazine Handle: Acts as a versatile nucleophile, behaving similarly to phenylhydrazine but with the reduced electron density typical of pyridine rings.[2] This requires optimized acidic catalysis for condensation reactions.[2]

-

The 3-tert-Butyl Group: Provides a "grease" factor, improving solubility in organic solvents (DCM, EtOAc) compared to bare hydrazinopyridines.[1][3] Sterically, it shields the C2 and C4 positions, potentially reducing metabolic susceptibility at these sites.[3]

-

Regiochemistry Alert: Since the hydrazine is at the 5-position (meta to the ring nitrogen), cyclization yields 1-aryl-heterocycles (e.g., 1-(pyridin-3-yl)pyrazole), not fused bicyclic systems (like triazolopyridines) which require a 2-hydrazinyl substitution.[1][3]

Reaction Pathway Visualization

The following diagram outlines the divergent synthetic pathways available from the core building block.

Figure 1: Divergent synthesis map showing the conversion of the hydrazine building block into three core heterocyclic scaffolds.

Experimental Protocols

Protocol A: Regioselective Synthesis of Pyrazoles

Target: Kinase Inhibitor Scaffolds

This reaction utilizes the condensation of the hydrazine with 1,3-diketones.[2] Due to the electron-deficient nature of the pyridine ring, the hydrazine is less nucleophilic than phenylhydrazine, requiring slightly more vigorous conditions or acid catalysis.[2][3]

Reagents:

-

1,3-Diketone (e.g., 4,4,4-trifluorobutane-1,3-dione for bioactivity) (1.1 equiv)[1][3]

-

Catalyst: Acetic Acid (AcOH) or HCl (cat.)[3]

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve 1.0 mmol of 3-tert-butyl-5-hydrazinylpyridine in 5 mL of EtOH. The tert-butyl group ensures rapid dissolution compared to unsubstituted analogs.[1][2]

-

Addition: Add 1.1 mmol of the 1,3-diketone dropwise at room temperature.

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (System: 50% EtOAc/Hexanes).[3] The hydrazine spot (polar, stains with ninhydrin) should disappear.[3]

-

Workup: Cool to room temperature.

-

Precipitation Method: If the product crystallizes, filter and wash with cold EtOH.[3]

-

Extraction Method: If soluble, concentrate in vacuo, redissolve in EtOAc, wash with saturated NaHCO3 (to remove AcOH) and brine.

-

-

Purification: Flash chromatography (SiO2, 0-40% EtOAc in Hexanes).

Data Summary:

| Parameter | Specification |

|---|---|

| Typical Yield | 75–90% |

| Reaction Time | 2–4 Hours |

| Key Byproduct | Uncyclized hydrazone (if heating is insufficient) |[1][2][3]

Protocol B: Construction of 1,2,4-Triazoles

Target: Bioisosteres for Amides/Esters[1][2][3]

This protocol uses the "Knorr-type" cyclization with orthoesters.[1][2] This is preferred over carboxylic acids to avoid harsh conditions that might affect the pyridine ring or other sensitive functional groups.[2]

Reagents:

Step-by-Step Methodology:

-

Setup: Combine the hydrazine building block and triethyl orthoformate in a reaction vial.

-

Catalysis: Add catalytic pTSA (10 mol%).

-

Cyclization: Heat to 80–100°C for 3–6 hours. The reaction proceeds via the formation of an imidate intermediate followed by cyclization.[2]

-

Monitoring: Monitor for the disappearance of the starting hydrazine.

-

Isolation: Concentrate the mixture to remove excess orthoester.[2]

-

Purification: The residue is often a solid.[2] Recrystallize from Isopropanol/Hexane or purify via column chromatography (DCM/MeOH gradients).[3]

Mechanistic Insight: The electron-withdrawing nature of the pyridine (enhanced by the protonated nitrogen under acidic conditions) makes the terminal NH2 less nucleophilic.[2] Using the orthoester in excess drives the equilibrium toward the intermediate hydrazonate.[2]

Protocol C: Pyridazinone Formation

Target: COX-2 Inhibitor Analogs / p38 MAP Kinase Inhibitors[1][2][3]

Reacting the hydrazine with cyclic anhydrides (like maleic or succinic anhydride) yields pyridazinones.

Step-by-Step Methodology:

-

Acylation: Dissolve hydrazine (1.0 equiv) in Acetic Acid. Add Maleic Anhydride (1.1 equiv).[3] Stir at RT for 1 hour to form the intermediate hydrazide-acid.

-

Cyclization: Reflux the acetic acid solution for 4–8 hours.

-

Workup: Pour onto crushed ice. The tert-butyl group aids in the precipitation of the lipophilic product.[2] Filter the solid.[2][4]

-

Validation: Check 1H NMR for the disappearance of the anhydride alkene protons and the appearance of the pyridazinone characteristic doublet.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conversion | Deactivation of hydrazine by pyridine ring.[1][2] | Increase temperature (microwave: 120°C, 10 min); use stronger acid catalyst (TFA). |

| Regioisomer Mix | Unsymmetrical 1,3-diketones used.[1][2][3] | Switch to enaminones (e.g., DMF-DMA adducts) to force regioselectivity.[1][3] |

| Solubility Issues | Product too lipophilic due to t-Butyl.[1][2] | Avoid pure hexane in workup; use DCM or EtOAc for extractions.[2] |

References

-

General Pyrazole Synthesis from Aryl Hydrazines: Karrouchi, K., et al. (2018).[3] "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 23(2), 342.[3] [Link]

-

Microwave-Assisted Heterocycle Formation: Polshettiwar, V., & Varma, R. S. (2008).[3] "Greener and rapid synthesis of azoles and diazinones using aqueous solvents."[2] Tetrahedron Letters, 49(6), 879-883.[1][3] [Link]

-

Triazole Synthesis via Orthoesters: Panda, S. S., et al. (2012).[3] "Synthetic strategies for the construction of 1,2,4-triazoles." RSC Advances, 2, 8509-8520.[1][3] [Link]

-

Hydrazinopyridine Reactivity (Analogous Scaffolds): El-Wassimy, M. T., et al. (2016).[3] "Synthesis and biological evaluation of some new pyridine derivatives." Journal of Heterocyclic Chemistry, 53(5), 1541-1548.[3] [Link][1][3]

Sources

Troubleshooting & Optimization

Preventing oxidation of 3-(tert-butyl)-5-hydrazinylpyridine during workup

Technical Support: Stability Protocols for 3-(tert-butyl)-5-hydrazinylpyridine

Executive Summary

Product: 3-(tert-butyl)-5-hydrazinylpyridine (Free Base & Salts)

Primary Risk: Oxidative Dehydrogenation to Azo/Diazene species.[1][2]

Severity: High. The pyridine nitrogen renders the ring electron-deficient, but the hydrazine tail remains highly nucleophilic and susceptible to auto-oxidation, particularly under neutral/basic conditions (

Module 1: The Oxidation Mechanism (The "Why")

Understanding the degradation pathway is critical for intervention. Unlike simple alkyl amines, aryl hydrazines undergo a radical-mediated oxidation cascade when exposed to atmospheric oxygen.[1][2]

Key Insight: The tert-butyl group at the 3-position increases lipophilicity, meaning the free base is highly soluble in organic solvents (DCM, EtOAc).[1][2] This creates a specific vulnerability during the concentration phase of workup, where the compound is often exposed to warm air while in a concentrated organic solution.

The Oxidation Cascade:

-

Initiation: Deprotonation of the terminal nitrogen (

) facilitates Single Electron Transfer (SET) to oxygen.[2] -

Propagation: Formation of a hydrazinyl radical, which rapidly loses a second proton/electron to form the Diazene (Diimide) intermediate.[2]

-

Decomposition: Diazenes are unstable; they dimerize to form azo-pyridines (deep red/brown color) or decompose with nitrogen extrusion.[2]

Figure 1: Mechanistic pathway of hydrazine oxidation and stabilization intervention points.

Module 2: Troubleshooting Guide

| Symptom | Diagnosis | Immediate Corrective Action |

| Product turns Pink/Red during extraction | Diazene Formation. The solution pH is likely too high ( | Acidify immediately. Add dilute HCl or acetic acid to drop pH < 4. If product must remain base, add Ascorbic Acid (0.1 eq) to the aqueous layer.[2] |

| "Silent" NMR Spectrum (Broad peaks) | Paramagnetic Impurity. Trace radical species are interfering with the magnetic field.[2] | Wash the NMR sample (if in |

| Low Yield after Rotovap | Thermal Decomposition. The free base is heat-sensitive, especially when concentrated.[1][2] | Do not concentrate to dryness. Isolate as a salt (see Protocol A) or keep in solution at low temp ( |

| Oil formation instead of solid | Lipophilic Impurity. The tert-butyl group prevents easy crystallization from water. | Switch to Anhydrous Precipitation. Dissolve oil in |

Module 3: Validated Protocols

Protocol A: Isolation as the Hydrochloride Salt (The Gold Standard)

Best for: Long-term storage and preventing decomposition.[2]

Rationale: Protonating the hydrazine tail (

-

Extraction: Perform your standard workup (e.g., quenching the reaction).[2] Extract the free base into Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[2]

-

Drying: Dry the organic layer over

. Do not use -

Salt Formation (Critical Step):

-

Cool the organic solution to

under Nitrogen/Argon. -

Add 4M HCl in Dioxane (1.1 equivalents) dropwise.

-

Observation: A white to off-white precipitate should form immediately.[1]

-

Note: The tert-butyl group ensures the free base is soluble, but the HCl salt is highly polar and will crash out of non-polar solvents.

-

-

Filtration: Filter the solid under an inert atmosphere (Schlenk filtration is ideal, but rapid vacuum filtration works if washed immediately with cold ether).[2]

-

Storage: Store under Argon at

.

Protocol B: The "Reductive Wash" (For Immediate Use)

Best for: When you need the free base for the next step (e.g., condensation with an aldehyde).[2]

Rationale: Using a sacrificial reducing agent in the aqueous layer scavenges dissolved oxygen and reduces any transient radicals back to the hydrazine.

-

Preparation: Prepare a 10% w/v solution of Sodium Dithionite (

) or Ascorbic Acid in water. -

Quench/Wash:

-

When washing the organic layer containing your product, use the reducing solution prepared above instead of plain brine/water.[2]

-

Tip: Ascorbic acid is milder and compatible with more functional groups. Dithionite is more powerful but smells of

.

-

-

Degassing: Ensure all solvents used for extraction are degassed (sparged with Argon for 15 mins).

-

Concentration: If you must concentrate the free base, do not exceed

bath temperature. Stop before complete dryness and use the concentrated solution directly in the next step.

Frequently Asked Questions (FAQ)

Q: Can I use rotary evaporation to remove the solvent completely? A: Avoid if possible. The tert-butyl-hydrazinylpyridine free base is likely an oil or low-melting solid.[1] Concentrating it to dryness exposes a high surface area to air while heating, accelerating oxidation.[1][2] If you must, backfill the rotovap with Nitrogen immediately.[2]

Q: Why does the literature suggest using Ethanol for these syntheses? A: Ethanol is a protic solvent that can hydrogen-bond with the hydrazine, offering slight stabilization compared to aprotic polar solvents like DMF. However, for isolation, ethanol can be difficult to remove without heating.[1][2] We recommend switching to EtOAc/DCM for workup to facilitate lower-temperature evaporation.[1]

Q: My product is already pink. Is it ruined? A: Not necessarily. The azo-dye impurity (dimer) has a very high extinction coefficient.[2] Even 1% impurity can make the whole batch look bright red.

-

Rescue: Dissolve in EtOAc, wash with Sodium Dithionite (aq) .[1][2] If the color persists, convert to the HCl salt (Protocol A) and recrystallize from Ethanol/Ether.[2] The colored impurity usually stays in the mother liquor.

References

-

Oxidation Mechanism of Hydrazines

-

Stabilization via Reduction (Ascorbic Acid/Dithionite)

-

Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines.[1] ResearchGate (2025).[2][8][9] (Validates the use of Ascorbic Acid to stabilize hydrazines during aqueous workup).

-

Sodium Hydrosulfite (Dithionite) Reagent Guide.[2] Organic Chemistry Portal. (Details the reduction of azo compounds back to hydrazines).

-

-

Synthesis & Handling of Pyridyl Hydrazines

Sources

- 1. CN105418496A - 3-chloro-2-hydrazinopyridine derivative, preparation method thereof and applications thereof - Google Patents [patents.google.com]

- 2. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 4. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 5. Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations [beilstein-journals.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Technical Support Center: Purification of Oily Hydrazinopyridine Derivatives

Welcome to the Technical Support Center for the purification of oily hydrazinopyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges associated with purifying these valuable compounds. Oily products present a unique set of difficulties, from handling and transfer to achieving high purity. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to empower you to overcome these obstacles and achieve your purification goals.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your oily hydrazinopyridine derivatives in a question-and-answer format. The explanations delve into the root causes of these problems and provide actionable, step-by-step solutions.

Question: My oily hydrazinopyridine derivative is streaking badly on the TLC plate and the column, leading to poor separation. What's happening and how can I fix it?

Answer: Streaking, or tailing, is a frequent issue with pyridine derivatives, primarily due to the basic nitrogen atom in the pyridine ring interacting strongly with the acidic silanol groups on the surface of silica gel.[1] This leads to a non-uniform flow of the compound, resulting in broad, trailing spots on a TLC plate and poor separation during column chromatography. For hydrazinopyridines, the presence of multiple basic nitrogens can exacerbate this problem.

Root Cause Analysis and Solutions:

-

Acid-Base Interactions: The primary culprit is the interaction between the basic analyte and acidic stationary phase.

-

Solution 1: Deactivate the Silica Gel. You can neutralize the acidic sites on the silica gel by incorporating a small amount of a basic additive into your mobile phase. A common choice is triethylamine (TEA) at a concentration of 0.1-2%.[2][3] First, run a TLC with your chosen solvent system and then another with the added TEA to observe the improvement in spot shape. For column chromatography, you can pre-treat the silica gel by flushing it with a solvent system containing TEA before loading your sample.[2]

-

Solution 2: Use an Alternative Stationary Phase. If deactivation is insufficient, consider using a different stationary phase. Alumina is a good alternative for basic compounds.[4] Alternatively, reversed-phase chromatography on a C18 column can be effective, where the separation mechanism is based on hydrophobicity rather than adsorption.[3][4]

-

-

Compound Instability: Hydrazinopyridine derivatives can sometimes be unstable on silica gel, leading to degradation products that appear as streaks.

-

Solution: Perform a Stability Test. Before committing to a large-scale purification, perform a simple 2D TLC to check for stability.[4] Spot your compound on a TLC plate, run it in a suitable solvent system, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the spot remains a single, defined point, your compound is likely stable. If a streak or multiple spots appear, degradation is occurring. In this case, switching to a less acidic stationary phase like alumina or using reversed-phase chromatography is recommended.[1][4]

-

Question: My oily product is very polar and either doesn't move from the baseline or requires a highly polar solvent system that provides poor separation. What are my options?

Answer: Highly polar compounds pose a significant challenge in normal-phase chromatography as they adhere very strongly to the polar stationary phase.[4] This necessitates the use of highly polar mobile phases (e.g., high percentages of methanol in dichloromethane), which can lead to issues like silica dissolution and co-elution of impurities.

Strategies for Purifying Polar Oily Compounds:

-

Aggressive Normal-Phase Systems: For very polar compounds, standard solvent systems may not be effective.

-

Reversed-Phase Chromatography: This technique is often better suited for polar compounds.

-

Solution: In reversed-phase chromatography, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). Your polar compound will have less affinity for the stationary phase and will elute earlier. By creating a gradient of increasing organic solvent, you can achieve excellent separation of polar compounds.

-

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase chromatography specifically designed for the separation of highly polar compounds.[5][6]

-

Solution: HILIC utilizes a polar stationary phase (like silica or a bonded phase with polar functional groups) and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent.[6] This creates a water-enriched layer on the surface of the stationary phase, and separation is achieved through partitioning of the analyte between this layer and the bulk mobile phase.

-

Question: I've successfully purified my oily hydrazinopyridine derivative, but I'm struggling to remove the last traces of solvent. How can I effectively dry my oily product?

Answer: Removing residual solvent from a viscous oil can be challenging as the thick nature of the product traps solvent molecules. Standard rotary evaporation may not be sufficient.

Effective Solvent Removal Techniques:

-

High Vacuum Drying: This is the most common and effective method.

-

Procedure: After rotary evaporation, connect your flask containing the oil to a high-vacuum pump (a Schlenk line is ideal). Gentle heating with a water bath (e.g., 30-40 °C) can help drive off residual solvent, but be cautious of potential product decomposition at higher temperatures. Allow the product to dry under high vacuum for several hours or overnight.

-

-

Azeotropic Distillation: This technique can be used to remove solvents that form azeotropes with your product or are difficult to remove by other means.

-

Procedure: Dissolve your oily product in a small amount of a solvent that forms a low-boiling azeotrope with the residual solvent you want to remove (e.g., toluene to remove water).[7][8] Then, remove the new solvent by rotary evaporation. This process can be repeated a few times to ensure complete removal of the unwanted solvent.

-

-

Lyophilization (Freeze-Drying): If your oily product is dissolved in a solvent that can be frozen (like water or 1,4-dioxane), lyophilization can be an excellent, gentle method for solvent removal.

-

Procedure: Freeze the solution containing your product and then place it under high vacuum. The frozen solvent will sublime, leaving your dry product behind.

-

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying an unknown oily hydrazinopyridine derivative?

A1: The most versatile and widely used technique for purifying oily organic compounds is flash column chromatography.[9][10] Start by developing a suitable solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.[9][10] If the compound is very polar or unstable on silica, consider the alternative methods discussed in the troubleshooting guide.

Q2: How can I load my oily sample onto the chromatography column without causing band broadening?

A2: Proper sample loading is crucial for a good separation. You have three main options for loading an oily sample:[9][10][11]

-

Neat Loading: If your oil is not too viscous, you can apply it directly to the top of the column using a pipette.[9][11] Then, carefully rinse the pipette and the column walls with a small amount of the initial mobile phase to ensure all the sample enters the stationary phase.

-

Solution Loading: Dissolve your oil in a minimal amount of a solvent in which it is highly soluble but which is a weak eluent in your chromatography system (e.g., dichloromethane for a hexane/ethyl acetate system).[9] This concentrated solution can then be carefully applied to the top of the column.

-

Dry Loading: This is often the best method for achieving sharp bands. Dissolve your oily product in a suitable solvent, then add a small amount of silica gel and evaporate the solvent to dryness. The resulting free-flowing powder containing your adsorbed product can then be carefully added to the top of the column.[2]

Q3: Is it possible to crystallize an oily hydrazinopyridine derivative?

A3: While it may be challenging, it is often possible to induce crystallization of an oil. Crystallization is an excellent purification technique as it can provide very high purity material.[12][13]

-

Methods to Induce Crystallization:

-

Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches can provide nucleation sites for crystal growth.

-

Seeding: If you have a small crystal of your compound, add it to the oil to act as a seed for further crystallization.

-

Solvent Addition: Try dissolving the oil in a minimal amount of a good solvent and then slowly adding a poor solvent in which your compound is insoluble. This can cause the product to precipitate out as a solid.

-